molecular formula C5H5F2N3O2 B10905337 5-(difluoromethyl)-1-methyl-4-nitro-1H-pyrazole

5-(difluoromethyl)-1-methyl-4-nitro-1H-pyrazole

Cat. No.: B10905337
M. Wt: 177.11 g/mol
InChI Key: IUONNLKGTUTRNG-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazole: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the difluoromethyl and nitro groups in this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction conditions often involve the use of a base and a suitable solvent to facilitate the nucleophilic transfer of the difluoromethyl group.

Industrial Production Methods

Industrial production of 5-(difluoromethyl)-1-methyl-4-nitro-1H-pyrazole may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The difluoromethyl group can be involved in reduction reactions to form different fluorinated derivatives.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, fluorinated pyrazoles, and various substituted pyrazole compounds.

Scientific Research Applications

5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to its biological effects. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Difluoromethyl-1-phenyl-1H-pyrazole
  • 7-Difluoromethylpyrazolo[1,5-a]pyrimidine

Comparison

Compared to similar compounds, 5-(difluoromethyl)-1-methyl-4-nitro-1H-pyrazole is unique due to the presence of both the difluoromethyl and nitro groups. This combination imparts distinct chemical and physical properties, making it more versatile in various applications. The difluoromethyl group enhances its lipophilicity and metabolic stability, while the nitro group contributes to its reactivity and potential biological activities .

Properties

IUPAC Name

5-(difluoromethyl)-1-methyl-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3O2/c1-9-4(5(6)7)3(2-8-9)10(11)12/h2,5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUONNLKGTUTRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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